molecular formula C23H16BrCl2N3O4 B12034390 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate CAS No. 765310-49-4

4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Cat. No.: B12034390
CAS No.: 765310-49-4
M. Wt: 549.2 g/mol
InChI Key: YIFNSNRVSDKLDE-KKMKTNMSSA-N
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Description

4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a synthetically derived organic compound of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a hydrazone linker and multiple aromatic rings with halogen substituents, is characteristic of molecules designed for targeted protein interaction. This compound is primarily investigated for its potential as a kinase inhibitor. The hydrazone functional group is a known pharmacophore in many bioactive molecules, often contributing to binding affinity (source) . Researchers utilize this chemical as a key intermediate or a lead compound in the development of novel therapeutic agents, particularly for studying signal transduction pathways involved in cellular proliferation and disease pathogenesis. Its mechanism of action is hypothesized to involve the competitive binding to the ATP-binding site of specific kinase targets, thereby modulating phosphorylation events and downstream signaling (source) . The presence of bromine and chlorine atoms enhances the compound's molecular recognition properties and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

765310-49-4

Molecular Formula

C23H16BrCl2N3O4

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c1-13-6-8-16(11-19(13)26)28-21(30)22(31)29-27-12-14-10-15(24)7-9-20(14)33-23(32)17-4-2-3-5-18(17)25/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+

InChI Key

YIFNSNRVSDKLDE-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chloro-4-methylaniline with an appropriate oxoacetyl compound to form the hydrazone intermediate.

    Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Esterification: Finally, the hydrazone intermediate is esterified with 2-chlorobenzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety as drug candidates.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.

Comparison with Similar Compounds

4-Bromo-2-[(E)-({(2,3-Dichlorophenyl)AminoAcetyl}Hydrazono)Methyl]Phenyl 4-Methylbenzoate

  • Molecular Formula : C₂₃H₁₆BrCl₂N₃O₄ (Avg. Mass: 549.202) .
  • Key Differences: Anilino Group: 2,3-Dichlorophenyl vs. 3-chloro-4-methylanilino in the target compound. Benzoate: 4-Methyl vs. 2-chloro substitution.
  • The 4-methylbenzoate may enhance lipophilicity compared to the 2-chloro analog .

4-Bromo-2-{(E)-[(3-Methylbenzoyl)Hydrazono]Methyl}Phenyl 4-Chlorobenzoate

  • Molecular Formula : C₂₂H₁₆BrClN₂O₃ (Avg. Mass: 471.735) .
  • Key Differences: Hydrazono Group: Simplified 3-methylbenzoyl vs. the oxoacetyl-anilino moiety in the target. Benzoate: 4-Chloro vs. 2-chloro substitution.
  • Implications :
    • Reduced molecular weight and complexity may lower cytotoxicity but improve synthetic accessibility.
    • The 4-chlorobenzoate could alter metabolic stability compared to the 2-chloro isomer .

4-Bromo-2-(2-((3,4-Dichloroanilino)(Oxo)Acetyl)Carbohydrazonoyl)Phenyl 4-Methylbenzoate

  • Molecular Formula : C₂₃H₁₆BrCl₂N₃O₄ (Avg. Mass: 549.202) .
  • Key Differences: Anilino Group: 3,4-Dichloro vs. 3-chloro-4-methyl in the target. Benzoate: Shared 4-methyl substitution with the compound in Section 2.1.
  • Implications :
    • Additional chlorine atoms may enhance electrophilic reactivity but increase toxicity risks.
    • Similarities in benzoate substitution suggest comparable ester hydrolysis kinetics .

4-(2-((4-Methoxyanilino)(Oxo)Acetyl)Carbohydrazonoyl)Phenyl 2-Bromobenzoate (CID 9635264)

  • Molecular Formula : C₂₃H₁₈BrN₃O₅ (Avg. Mass: 544.25) .
  • Key Differences: Anilino Group: 4-Methoxy vs. chloro-methyl substitution. Benzoate: 2-Bromo vs. 2-chloro in the target.
  • Implications :
    • Methoxy groups improve solubility via polarity but reduce halogen-mediated interactions.
    • Bromine’s larger atomic radius may increase steric hindrance compared to chlorine .

Structural and Physicochemical Data Comparison

Property Target Compound 2,3-Dichloro Analog 3-Methylbenzoyl Analog 3,4-Dichloro Analog 4-Methoxy Analog
Avg. Mass ~570 (estimated) 549.202 471.735 549.202 544.25
Halogen Count 3 (2 Cl, 1 Br) 3 (2 Cl, 1 Br) 2 (1 Cl, 1 Br) 3 (2 Cl, 1 Br) 2 (1 Br)
Solubility Low (high halogenation) Low Moderate Low Moderate (methoxy)
Collision Cross-Section (CCS) N/A (predicted ~210 Ų) 206–210 Ų (similar) N/A 206–210 Ų 208–211 Ų

Biological Activity

4-Bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromo group, a chlorobenzoate moiety, and a hydrazone linkage, which may contribute to its biological properties. The molecular formula is C18H16BrClN3O3C_{18}H_{16}BrClN_3O_3 with a molecular weight of approximately 595.238 g/mol .

Antimicrobial Activity

Recent studies indicate that derivatives of hydrazone compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen atoms (bromine and chlorine) in the structure may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

Antitumor Properties

Hydrazone derivatives are also recognized for their antitumor activities. Research has demonstrated that similar compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies on pyrazole derivatives have highlighted their ability to inhibit key kinases involved in cancer progression. The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on structural similarities.

The biological activity of this compound may be attributed to various mechanisms:

  • Enzyme Inhibition : Compounds with hydrazone linkages often act as enzyme inhibitors, potentially targeting proteases or kinases involved in disease pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that such compounds can modulate oxidative stress levels in cells, leading to altered apoptosis pathways.
  • Gene Expression Regulation : There is evidence that hydrazone derivatives can influence gene expression related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of hydrazone derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
  • Anticancer Activity : In vitro assays using cancer cell lines showed that hydrazone derivatives could induce apoptosis through mitochondrial pathways. The compound's structural features suggest potential for significant antitumor activity, particularly in breast and prostate cancer models.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ MIC ValuesReference
4-Bromo-2-hydrazone derivativeAntimicrobialMIC = 8 µg/mL
Pyrazole derivativeAntitumorIC50 = 5 µM
Hydrazone derivative from chlorinated anilineAnticancerIC50 = 10 µM

Q & A

Basic Research Questions

Q. How can synthesis conditions be optimized for this compound?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Bromination of precursors (e.g., 3-chloro-4-methylaniline) to introduce halogen substituents .
  • Formation of hydrazone linkages via condensation reactions under reflux in polar aprotic solvents (e.g., ethanol, methanol) at 60–80°C .
  • Esterification using coupling agents like DCC (dicyclohexylcarbodiimide) to link the phenolic and benzoate moieties .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to improve yield (>70%) .

Q. What analytical techniques are recommended for structural elucidation?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone (C=N, ~160 ppm) and ester (C=O, ~170 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 514.01638) and collision cross-section data (206.0 Ų for [M+H]+) .
  • X-ray Crystallography : For resolving crystal packing and intramolecular interactions (e.g., hydrogen bonding in hydrazone motifs) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties?

  • Approach :

  • Collision Cross-Section (CCS) Prediction : Use tools like MOBCAL to simulate ion mobility, validated against experimental CCS values (e.g., 206.0 Ų for [M+H]+) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic transitions (e.g., π→π* in the hydrazone group) .
    • Applications : Predict solubility, stability, and interactions with biological targets (e.g., enzymes) .

Q. What methodologies are used to study photolytic degradation?

  • Experimental Design :

  • Photolysis Setup : Expose the compound to UV light (λ = 254–365 nm) in acetonitrile/water mixtures. Monitor degradation via HPLC .
  • Mechanistic Insights : Identify photoproducts (e.g., benzoic acid derivatives) using LC-MS and propose pathways (e.g., Norrish-type cleavage) .
    • Advanced Tools : Time-resolved spectroscopy to capture transient intermediates (e.g., triplet excited states) .

Contradictions and Limitations

  • Synthetic Yields : Yields vary significantly (68–85%) depending on solvent purity and catalyst activity .
  • CCS Predictions : MOBCAL simulations may overestimate CCS values by ~5% compared to experimental data .

Software and Tools

  • Crystallography : Use WinGX or ORTEP-III for crystal structure refinement .
  • Spectroscopy : Mnova NMR for spectral deconvolution; MassHunter for MS data analysis.

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